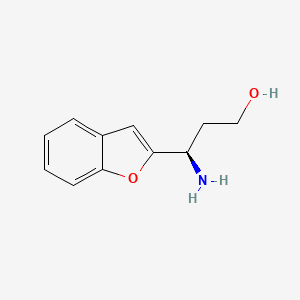
(R)-3-Amino-3-(benzofuran-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol is a chiral compound that features a benzofuran ring attached to a propanol backbone with an amino group at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(benzofuran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of 3-(benzofuran-2-yl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst under controlled conditions. This method ensures high enantioselectivity and yields.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohol derivatives.
Substitution: Formation of ethers or halogenated compounds.
Applications De Recherche Scientifique
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(benzofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzofuran ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-Amino-3-(benzofuran-2-yl)propan-1-ol: The racemic mixture containing both enantiomers.
3-(Benzofuran-2-yl)propan-1-ol: Lacks the amino group, resulting in different reactivity and applications.
Uniqueness
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol is unique due to its chiral nature, which imparts specific interactions with biological molecules. This makes it valuable in asymmetric synthesis and drug development, where enantioselectivity is crucial.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(1-benzofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H13NO2/c12-9(5-6-13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2/t9-/m1/s1 |
Clé InChI |
XSIAFYFUXYHNRQ-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CCO)N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



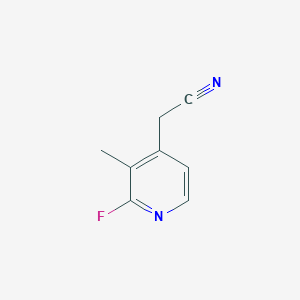
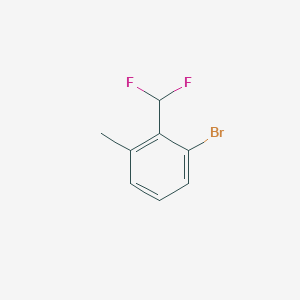
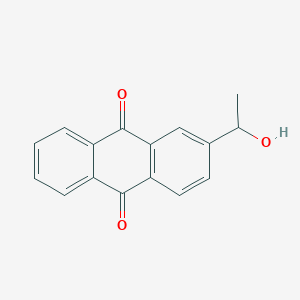

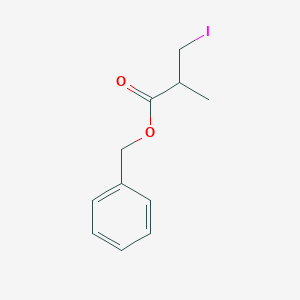

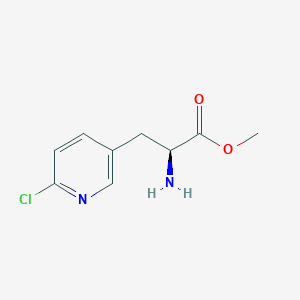
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)



![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)
